molecular formula C10H9ClF3NOS B14048873 1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14048873
M. Wt: 283.70 g/mol
InChI Key: QRTYKXDFRGNWPJ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the trifluoromethylthio intermediate:

    Chlorination: The final step involves the chlorination of the propanone moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:

    1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one: This compound lacks the chlorination on the propanone moiety, leading to different reactivity and applications.

    2-Amino-4-(trifluoromethylthio)phenol: This compound has a hydroxyl group instead of the chloropropanone moiety, resulting in different chemical properties and uses.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c1-5(16)9(11)7-3-2-6(4-8(7)15)17-10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

QRTYKXDFRGNWPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)N)Cl

Origin of Product

United States

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